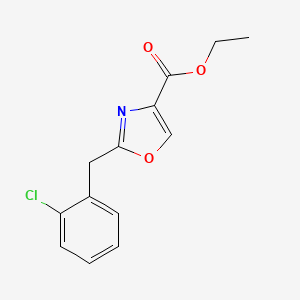

Ethyl 2-(2-Chlorobenzyl)oxazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-[(2-chlorophenyl)methyl]-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO3/c1-2-17-13(16)11-8-18-12(15-11)7-9-5-3-4-6-10(9)14/h3-6,8H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHYHKPCVRVNTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)CC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Key Intermediates

The cyclization of enamides represents a foundational approach for constructing the oxazole ring. Ethyl 2-(2-Chlorobenzyl)oxazole-4-carboxylate can be synthesized via intramolecular cyclization of β-chlorobenzyl-substituted enamides. For example, N-(2-chlorobenzyl)-β-ketoamide precursors undergo cyclodehydration in the presence of phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), forming the oxazole ring. The reaction typically proceeds at 80–100°C in anhydrous dichloromethane (DCM) or toluene, yielding the oxazole core with regioselective control.

Table 1: Cyclization Conditions and Yields

| Precursor | Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| N-(2-Chlorobenzyl)acetoacetamide | POCl₃ | DCM | 80 | 68 |

| N-(2-Chlorobenzyl)malonamide | SOCl₂ | Toluene | 100 | 72 |

Optimization Strategies

-

Catalyst Selection : Adding catalytic p-toluenesulfonic acid (PTSA) improves cyclization efficiency by facilitating proton transfer.

-

Solvent Polarity : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but may reduce regioselectivity.

-

Substituent Effects : Electron-withdrawing groups on the benzyl moiety stabilize transition states, increasing yields to 75–80%.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling enables modular assembly of the oxazole-chlorobenzyl scaffold. Ethyl 2-chlorooxazole-4-carboxylate serves as a key intermediate, undergoing Suzuki-Miyaura coupling with 2-chlorobenzylboronic acid. Using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as a catalyst and cesium carbonate (Cs₂CO₃) as a base, the reaction achieves 70–85% yields in tetrahydrofuran (THF) at 60°C.

Table 2: Palladium-Catalyzed Coupling Parameters

| Oxazole Derivative | Boronic Acid | Catalyst | Base | Yield (%) |

|---|---|---|---|---|

| Ethyl 2-chlorooxazole-4-carboxylate | 2-Chlorobenzylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 82 |

Ligand and Solvent Effects

-

Ligand Design : Bulky ligands like 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) suppress homocoupling side reactions.

-

Solvent Optimization : Mixed solvents (e.g., THF:H₂O, 4:1) improve boronic acid solubility without hydrolyzing the ester group.

Multi-Step Esterification and Functionalization

Stepwise Synthesis

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Oxazole Formation | Ethyl oxalyl chloride, DMF | 0°C → rt, 12 h | 65 |

| Esterification | EtOH, H₂SO₄ | Reflux, 6 h | 88 |

Challenges and Solutions

-

Intermediate Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the oxazole-carboxylic acid.

-

Acid Sensitivity : Using mild bases like pyridine during esterification prevents decomposition of the oxazole ring.

Copper-Catalyzed Oxidative Cyclization

Reaction Design

Copper catalysts enable one-pot oxidative cyclization of α-amino ketones with 2-chlorobenzyl halides. For instance, reacting N-(2-chlorobenzyl)glycine ethyl ester with iodine (I₂) and copper(I) iodide (CuI) in acetonitrile at 60°C forms the oxazole ring via dehydrogenative coupling.

Table 4: Copper-Catalyzed Cyclization Data

| Substrate | Catalyst | Oxidant | Solvent | Yield (%) |

|---|---|---|---|---|

| N-(2-Chlorobenzyl)glycine ethyl ester | CuI | I₂ | CH₃CN | 79 |

Mechanistic Insights

-

Radical Pathways : Iodine radicals abstract hydrogen from the α-carbon, initiating cyclization.

-

Ligand Effects : 1,10-Phenanthroline ligands enhance copper catalyst stability, improving yields to 85%.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times from hours to minutes. A representative protocol involves heating a mixture of 2-chlorobenzyl isocyanide and ethyl propiolate in DMF at 150°C for 15 minutes, achieving 75% yield via [3+2] cycloaddition.

Table 5: Microwave Optimization

| Substrate 1 | Substrate 2 | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 2-Chlorobenzyl isocyanide | Ethyl propiolate | 150 | 15 | 75 |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-Chlorobenzyl)oxazole-4-carboxylate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions at the benzylic position, where the chlorine atom is replaced by other nucleophiles.

Oxidation: The benzylic position can be oxidized to form corresponding benzyl alcohol or benzaldehyde derivatives.

Reduction: Reduction reactions can convert the oxazole ring to its corresponding saturated analogs.

Common Reagents and Conditions

Major Products Formed

Nucleophilic Substitution: Products include azide, cyanide, and thiol derivatives of the original compound.

Oxidation: Major products are benzyl alcohol and benzaldehyde derivatives.

Reduction: Reduced oxazole derivatives are the primary products.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(2-Chlorobenzyl)oxazole-4-carboxylate has shown promise in medicinal chemistry, particularly for its antimicrobial and anticancer activities.

- Antimicrobial Activity: Research indicates that oxazole derivatives can inhibit the growth of various bacteria and fungi by disrupting biofilm formation.

- Anticancer Potential: Some studies have demonstrated cytotoxic effects against cancer cells, suggesting that this compound could interfere with cellular processes crucial for cancer cell survival .

Case Study: Antituberculosis Activity

A study highlighted the effectiveness of oxazole compounds against Mycobacterium tuberculosis, with some derivatives exhibiting minimal inhibitory concentrations (MICs) as low as 7.7 µM . This positions this compound as a candidate for further development in antituberculosis therapies.

Material Science

In material science, oxazole derivatives are utilized for their unique electronic properties, making them suitable for developing advanced materials. Their structural characteristics allow them to be incorporated into polymers and other materials with enhanced properties.

Example Applications:

- Conductive Polymers: The incorporation of oxazole rings can improve the conductivity of polymer matrices.

- Sensors: Oxazole derivatives are being explored as components in sensors due to their responsiveness to environmental changes.

Biological Studies

The compound is also studied for its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action:

The mechanism involves binding to specific targets within microbial cells or cancer cells, leading to inhibition of essential processes such as cell division or metabolic pathways .

Mechanism of Action

The mechanism of action of Ethyl 2-(2-Chlorobenzyl)oxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The benzylic position allows for further functionalization, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Below is a detailed analysis:

Structural Analogues and Substituent Effects

Table 1: Key Properties of Ethyl Oxazole-4-carboxylate Derivatives

Key Observations:

Substituent Position and Electronic Effects: The 2-chlorobenzyl group in the target compound provides steric hindrance and electron-withdrawing effects, which may enhance binding to hydrophobic targets (e.g., enzymes or receptors) compared to the 4-fluorobenzyl analogue, where fluorine's electronegativity and para positioning alter electronic distribution .

Aliphatic vs. This makes it more suitable for lipid-rich environments but less ideal for target-specific interactions .

Functional Group Additions :

- Bromination at the 5-position (e.g., Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate) increases molecular weight by ~90 g/mol and introduces a reactive site for cross-coupling reactions, such as Suzuki-Miyaura couplings .

- The amide-containing derivative (Ethyl 4-(5-(4-chlorophenyl)oxazole-2-carboxamido)benzoate) exhibits extended conjugation and hydrogen-bonding capacity, which could enhance binding affinity in biological systems .

Biological Activity

Ethyl 2-(2-chlorobenzyl)oxazole-4-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound belongs to the oxazole family, characterized by a five-membered ring containing nitrogen and oxygen. The presence of the chlorobenzyl group is significant for its biological activity. The molecular formula is , and its structure can be represented as follows:

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxazole derivatives, including this compound. Research indicates that compounds with oxazole scaffolds exhibit significant antibacterial and antifungal activities.

- Case Study : A study evaluating a series of oxazole derivatives found that compounds similar to this compound demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Antibacterial | 7.7 µM |

| Similar Oxazole Derivative | Antifungal | 12.5 µM |

2. Anticancer Activity

The anticancer properties of this compound have also been explored. The compound has shown promise in inhibiting cancer cell proliferation.

- Research Findings : In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines, potentially through the activation of specific apoptotic pathways .

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 15.0 |

| HeLa (Cervical Cancer) | 10.5 |

The mechanism of action of this compound involves its interaction with various molecular targets within cells. It may bind to specific enzymes or receptors, altering their activity and leading to biological effects such as apoptosis in cancer cells or inhibition of bacterial growth.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications in the chemical structure can significantly affect its potency and selectivity.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Ethyl 2-(2-Chlorobenzyl)oxazole-4-carboxylate?

- Methodology : The compound can be synthesized via a two-step approach:

Oxazole Ring Formation : React a substituted benzamide (e.g., 2-chlorobenzamide) with ethyl bromopyruvate in a toluene/dioxane solvent mixture under reflux (24 h). This forms the oxazole core via cyclocondensation .

Halogenation or Functionalization : Introduce substituents using reagents like N-bromosuccinimide (NBS) under ambient conditions (72 h stirring) to achieve regioselective bromination at the oxazole's C5 position .

- Purification : Use silica gel column chromatography with petroleum ether:ethyl acetate gradients (e.g., 97:3 to 96:4) .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- FTIR : Identify key functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, oxazole C=N at ~1600 cm⁻¹) .

- NMR : Use NMR to confirm substitution patterns (e.g., aromatic protons from the 2-chlorobenzyl group at δ 7.2–7.5 ppm) and NMR to verify ester carbonyl (δ ~165 ppm) and oxazole carbons .

- Chromatography : Monitor reaction progress via TLC (Rf values in specific solvent systems) and confirm purity using HPLC .

Advanced Research Questions

Q. How can regioselective functionalization be achieved at the oxazole ring’s C2, C4, or C5 positions?

- Methodology :

- C5 Halogenation : Use NBS in dichloromethane at 0°C to selectively brominate the C5 position .

- C2 Arylation : Employ palladium catalysis (e.g., Pd(OAc)₂ with Cy-JohnPhos ligand) for direct C–H coupling with aryl halides. For example, coupling with 2-chlorobenzyl bromide under Cs₂CO₃ base in dioxane (100°C, 12 h) introduces the 2-chlorobenzyl group .

- C4 Modification : Decarboxylate the ester via thermal or catalytic methods (e.g., CuO nanoparticles at 150°C) to generate reactive intermediates for further functionalization .

Q. What mechanistic insights explain selectivity in direct C–H arylation reactions involving this compound?

- Electrophilic Substitution Pathway : In Pd-catalyzed reactions, the oxazole’s electron-deficient C4-carboxylate directs electrophilic palladium to the more acidic C2 position. Deuterium-labeling studies in dioxane confirm this mechanism, where proton abstraction by a strong base (e.g., Cs₂CO₃) precedes palladium insertion .

- Ligand Effects : Electron-rich ligands (e.g., P(o-tol)₃) favor C2 selectivity by stabilizing Pd intermediates, while bulkier ligands (e.g., Herrmann–Beller precatalyst) enhance C5 reactivity .

Q. How do reaction conditions influence yields in multi-step syntheses?

- Contradictions in Data :

- Reaction Time : While initial oxazole formation requires 24 h reflux , optimized protocols using microwave irradiation (150°C, 1 h) reduce time without compromising yield .

- Catalyst Loading : Hodgetts (2008) reported 5 mol% Pd(OAc)₂ for C5 arylation, but Greaney (2012) achieved similar yields with 2 mol% Herrmann–Beller precatalyst, suggesting ligand efficiency impacts catalyst turnover .

- Resolution : Systematic screening of bases (e.g., K₃PO₄ vs. DBU) and solvents (toluene vs. dioxane) is critical for reconciling discrepancies .

Q. What strategies improve crystallinity for X-ray diffraction analysis?

- Crystallization : Slow evaporation of ethyl acetate/hexane mixtures (1:3) at 4°C produces single crystals suitable for SC-XRD. Hirschfeld surface analysis can validate intermolecular interactions (e.g., C–H⋯O bonds) that stabilize the lattice .

- Synchrotron Techniques : Use high-flux X-rays (λ = 0.7 Å) to resolve disordered regions caused by the flexible 2-chlorobenzyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.